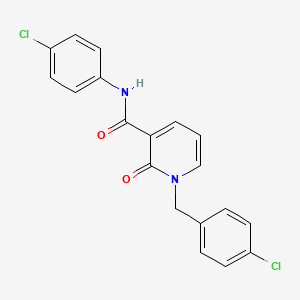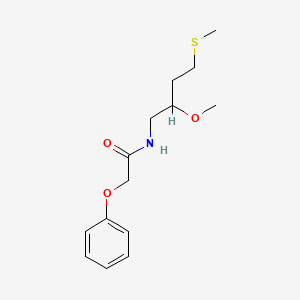
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide, also known as MPBA, is a chemical compound that has been extensively researched for its potential therapeutic applications. MPBA is a selective antagonist of the TRPA1 ion channel, which is involved in various physiological processes such as pain, inflammation, and respiratory functions. In
作用機序
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide involves its selective antagonism of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is activated by various chemical and physical stimuli such as cold, heat, and irritants. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers various physiological processes such as pain and inflammation. N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide selectively blocks the activation of TRPA1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. In animal models, N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. In addition, N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been shown to improve airway function by reducing airway hyperresponsiveness and mucus production.
実験室実験の利点と制限
One of the major advantages of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide in lab experiments is its selectivity for the TRPA1 ion channel. This allows researchers to specifically target the TRPA1 channel without affecting other ion channels or receptors. However, one of the limitations of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide is its relatively low potency compared to other TRPA1 antagonists. This may require higher concentrations of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide to achieve the desired effects, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for the research of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide. One potential direction is the development of more potent and selective TRPA1 antagonists based on the structure of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide. Another direction is the investigation of the potential therapeutic applications of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide in other fields such as neurodegenerative diseases and metabolic disorders. Additionally, the development of novel drug delivery systems for N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide may enhance its efficacy and reduce the risk of off-target effects.
合成法
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-amino-4-methylthiobutane in the presence of thionyl chloride to form an intermediate product. The intermediate product is then reacted with 2-methoxypropylamine to produce N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, respiratory diseases, and cancer. In pain management, N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been shown to effectively reduce pain and inflammation in animal models of neuropathic pain and osteoarthritis. In respiratory diseases, N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been shown to improve airway function and reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease. In cancer, N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-17-13(8-9-19-2)10-15-14(16)11-18-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCGDFJWJMSUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
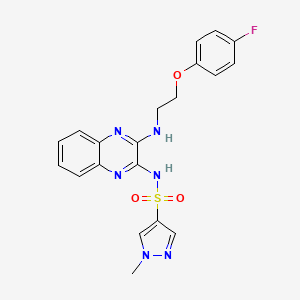
![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)
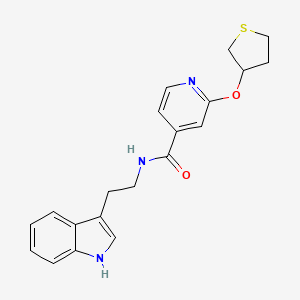
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
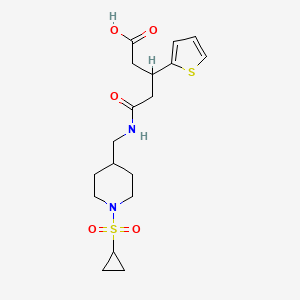
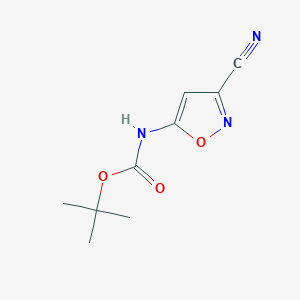
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
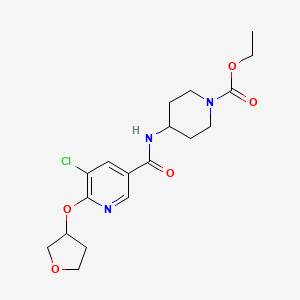
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
